Benzoyl fluoride, 4,4'-oxybis-
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Overview
Description
Benzoyl fluoride, 4,4’-oxybis-: is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoyl fluoride, characterized by the presence of an ether linkage between two benzoyl fluoride units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 4,4’-oxybis- typically involves the reaction of 4,4’-oxybis(benzoic acid) with a fluorinating agent. One common method is the reaction of 4,4’-oxybis(benzoic acid) with thionyl chloride to form the corresponding acid chloride, followed by treatment with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) to yield benzoyl fluoride, 4,4’-oxybis-.
Industrial Production Methods: Industrial production of benzoyl fluoride, 4,4’-oxybis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoyl fluoride, 4,4’-oxybis- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Hydrolysis: In the presence of water, benzoyl fluoride, 4,4’-oxybis- can hydrolyze to form 4,4’-oxybis(benzoic acid).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Substitution Reactions: Formation of substituted benzoyl derivatives.
Oxidation: Formation of 4,4’-oxybis(benzoic acid).
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
Chemistry: Benzoyl fluoride, 4,4’-oxybis- is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, benzoyl fluoride, 4,4’-oxybis- can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of benzoyl fluoride, 4,4’-oxybis- involves its ability to act as an electrophile. The fluorine atoms in the molecule make it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological and chemical targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Benzoyl fluoride: A simpler analog with a single benzoyl fluoride unit.
4,4’-Oxybis(benzoic acid): The precursor to benzoyl fluoride, 4,4’-oxybis-.
Benzyl fluoride: A related compound with a benzyl group instead of a benzoyl group.
Uniqueness: Benzoyl fluoride, 4,4’-oxybis- is unique due to the presence of the ether linkage between two benzoyl fluoride units. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo various chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Properties
CAS No. |
64545-50-2 |
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Molecular Formula |
C14H8F2O3 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
4-(4-carbonofluoridoylphenoxy)benzoyl fluoride |
InChI |
InChI=1S/C14H8F2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H |
InChI Key |
FWRBEVKUPQLBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)OC2=CC=C(C=C2)C(=O)F |
Origin of Product |
United States |
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